molecular formula C24H26N4O2 B10934454 3,6-dicyclopropyl-N-[2-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-[2-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10934454
M. Wt: 402.5 g/mol
InChI Key: UYAKSVXQRLGCNO-UHFFFAOYSA-N
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Description

3,6-DICYCLOPROPYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the isoxazolo[5,4-b]pyridine family This compound is characterized by its unique structure, which includes cyclopropyl groups and a pyrrolidinyl benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DICYCLOPROPYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. One common approach is the heterocyclization of 5-aminoisoxazoles with 1,3-dielectrophiles . This method allows for the construction of the isoxazolopyridine system, which is a key component of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including reflux, purification, and isolation of the desired product. The use of advanced techniques such as chromatography and spectroscopy is essential for ensuring the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-DICYCLOPROPYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

3,6-DICYCLOPROPYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may interact with specific biological targets, leading to various biological effects.

    Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities that could be harnessed for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-DICYCLOPROPYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the presence of cyclopropyl groups and the pyrrolidinyl benzyl moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

3,6-dicyclopropyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H26N4O2/c29-23(25-14-17-5-1-2-6-20(17)28-11-3-4-12-28)18-13-19(15-7-8-15)26-24-21(18)22(27-30-24)16-9-10-16/h1-2,5-6,13,15-16H,3-4,7-12,14H2,(H,25,29)

InChI Key

UYAKSVXQRLGCNO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2CNC(=O)C3=CC(=NC4=C3C(=NO4)C5CC5)C6CC6

Origin of Product

United States

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